

2-Hydroxy-6-(trifluoromethyl)nicotinamide CAS number 116548-03-9

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Compound of Interest

Compound Name:	2-Hydroxy-6-(trifluoromethyl)nicotinamide
Cat. No.:	B048032

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An In-depth Technical Guide to **2-Hydroxy-6-(trifluoromethyl)nicotinamide** (CAS: 116548-03-9)

Executive Summary

This document provides a comprehensive technical overview of **2-Hydroxy-6-(trifluoromethyl)nicotinamide**, CAS Number 116548-03-9, tailored for researchers, medicinal chemists, and drug development professionals. This compound is a substituted pyridine derivative, integrating the biologically significant nicotinamide scaffold with a trifluoromethyl group, a key moiety in modern medicinal chemistry. While primarily available as a research chemical and building block, its structural features suggest significant potential for exploration in various therapeutic areas. This guide elucidates its chemical properties, proposes a synthetic strategy, discusses its potential biological relevance based on its constituent pharmacophores, outlines detailed safety and handling protocols, and provides practical experimental workflows for its integration into research programs.

Section 1: Chemical Identity and Physicochemical Properties

Nomenclature and Chemical Identifiers

The unambiguous identification of a chemical entity is foundational for all research and development. Key identifiers for this compound are consolidated below.

- Systematic Name: 2-Hydroxy-6-(trifluoromethyl)pyridine-3-carboxamide[1]
- Common Synonym: 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide[2]
- CAS Number: 116548-03-9[1][2][3]
- MDL Number: MFCD00243729[2][4][5]

Physicochemical Data

The physicochemical properties of a compound govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles.

Property	Value	Source
Molecular Formula	C ₇ H ₅ F ₃ N ₂ O ₂	[2][3][4]
Molecular Weight	206.12 g/mol	[2][3]
Melting Point	220-223 °C	[5][6]
Topological Polar Surface Area (TPSA)	75.95 Å ²	[2]
LogP (calculated)	0.4926	[2]
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	2	[2]
Rotatable Bonds	1	[2]

Structural Elucidation and Tautomerism

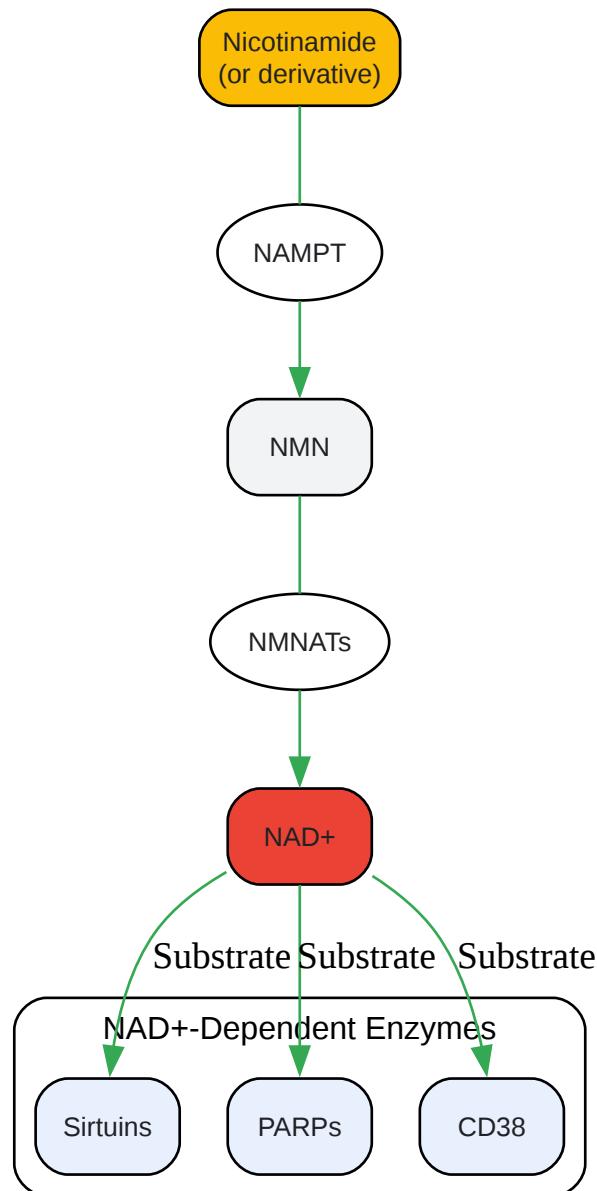
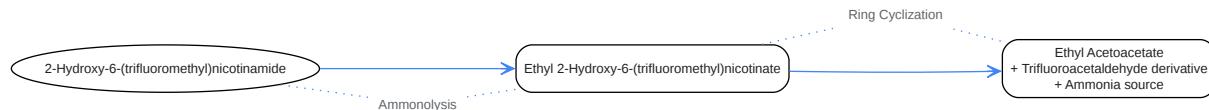
A critical feature of this molecule is the existence of prototropic tautomerism, a form of isomerism involving the migration of a proton. The compound exists in equilibrium between the 2-hydroxy-pyridine form and the 2-pyridone form. This is not merely a structural curiosity; the dominant tautomer can significantly influence the molecule's hydrogen bonding patterns, crystal packing, and interaction with biological targets. The pyridone form is often favored in many substituted 2-hydroxypyridines.

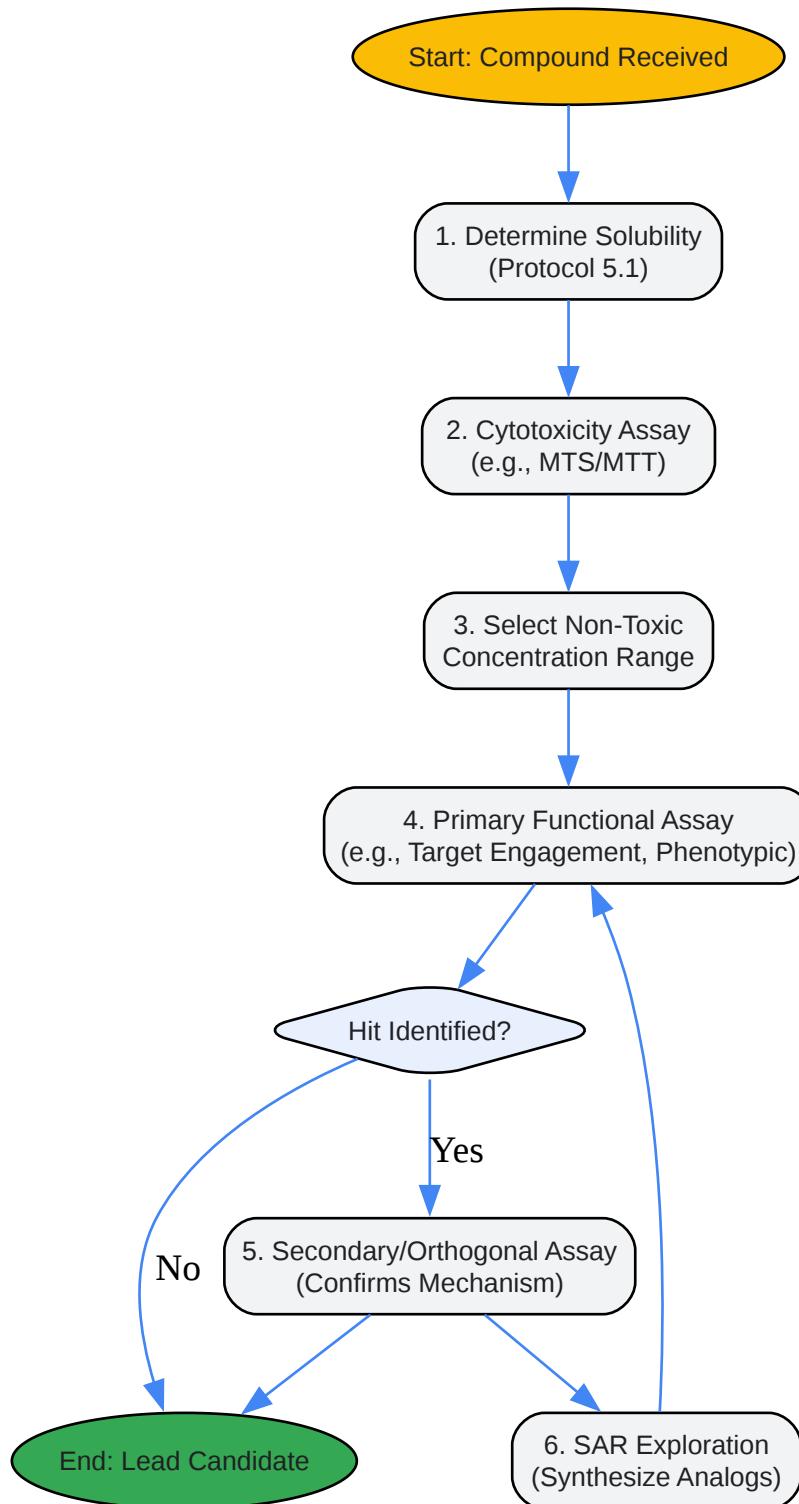
Caption: Prototropic tautomerism of the title compound.

Section 2: Synthesis and Characterization

Proposed Retrosynthetic Analysis

While specific vendor-proprietary synthesis routes are not public, a plausible synthetic pathway can be devised based on established pyridine chemistry. A logical retrosynthetic approach would involve the formation of the substituted pyridine ring, followed by functional group interconversion to install the amide. The diagram below outlines a potential disconnection approach.



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